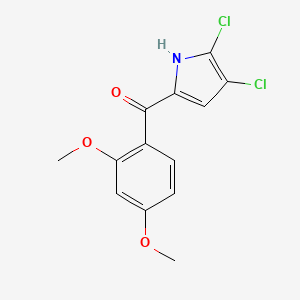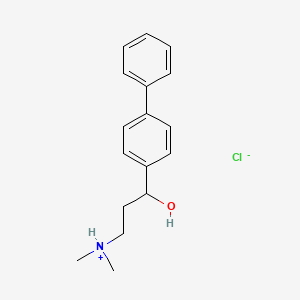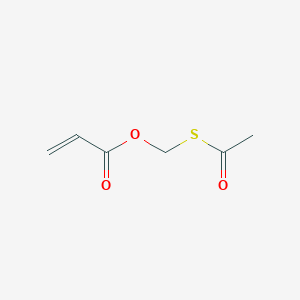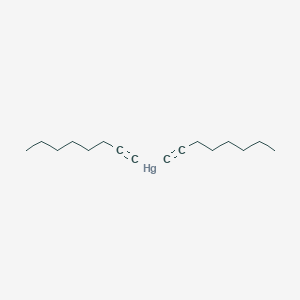
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane is a chemical compound characterized by its unique structure, which includes two trichloromethyl groups attached to a 1,3,5-trioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane typically involves the reaction of trichloromethyl compounds with 1,3,5-trioxane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the correct stereochemistry is achieved. The reaction conditions often involve controlled temperatures and pressures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining high standards of quality control.
化学反応の分析
Types of Reactions
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the trichloromethyl groups, potentially leading to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and sometimes the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloromethyl ketones, while reduction could produce trichloromethyl alcohols. Substitution reactions can result in a variety of substituted trioxane derivatives.
科学的研究の応用
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it may interact with biological molecules in interesting ways.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane exerts its effects involves its interaction with molecular targets through its trichloromethyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific context of its use.
類似化合物との比較
Similar Compounds
- (1S,2R,4S)-1,4-dichloro-2-(trichloromethyl)bicyclo[2.2.1]heptane
- 2-[(2R,4S)-5-oxo-2-(trichloromethyl)-1,3-dioxolan-4-yl]acetic acid
Uniqueness
Compared to similar compounds, (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane is unique due to its specific stereochemistry and the presence of two trichloromethyl groups attached to a trioxane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
40657-02-1 |
|---|---|
分子式 |
C5H4Cl6O3 |
分子量 |
324.8 g/mol |
IUPAC名 |
(2S,4R)-2,4-bis(trichloromethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C5H4Cl6O3/c6-4(7,8)2-12-1-13-3(14-2)5(9,10)11/h2-3H,1H2/t2-,3+ |
InChIキー |
VQJJRXHXZLXWRO-WSOKHJQSSA-N |
異性体SMILES |
C1O[C@H](O[C@H](O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
正規SMILES |
C1OC(OC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


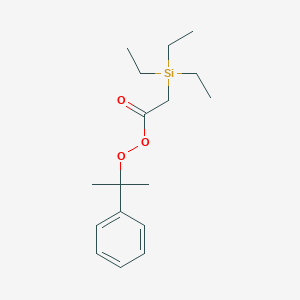

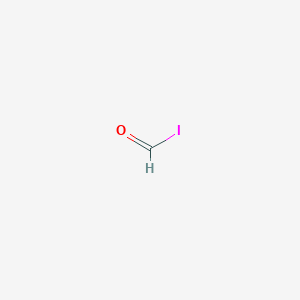

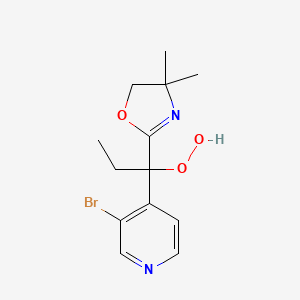

![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
